molecular formula C9H14ClNOS B12090440 (S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride

(S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride

Cat. No.: B12090440
M. Wt: 219.73 g/mol
InChI Key: AERNRZRYELCORW-UHFFFAOYSA-N
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Description

(S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-(methylthio)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

    Resolution: The chiral center is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a simpler amine derivative

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

(S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The methylthio group may contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenyl-ethylamine structure but lack the methylthio substitution.

    Thiophene Derivatives: Compounds with a thiophene ring instead of a phenyl ring, exhibiting different electronic properties.

    Amino Alcohols: Compounds with both amino and hydroxyl groups but different substituents on the phenyl ring.

Uniqueness

(S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

2-amino-2-(2-methylsulfanylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H

InChI Key

AERNRZRYELCORW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(CO)N.Cl

Origin of Product

United States

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